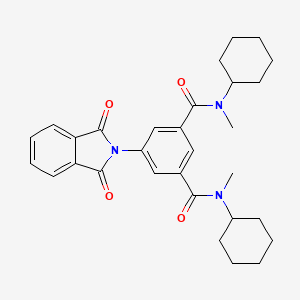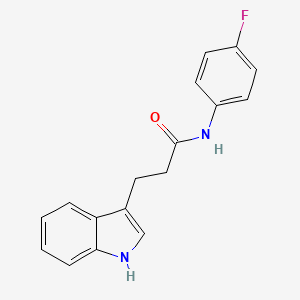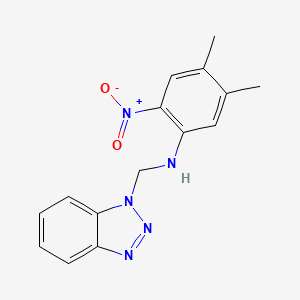![molecular formula C19H23N5 B12473659 3,5-dimethyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B12473659.png)
3,5-dimethyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL-1-[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones to form the pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-1-[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaI in acetone.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, each with potential biological activities .
Scientific Research Applications
3,5-DIMETHYL-1-[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
- Thioglycoside derivatives .
- Other pyrazole-based compounds .
Uniqueness
3,5-DIMETHYL-1-[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific structure that allows for potent CDK2 inhibition. Compared to similar compounds, it shows superior cytotoxic activities against certain cancer cell lines, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H23N5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H23N5/c1-13-5-4-6-16(8-13)24-19-17(9-22-24)18(20-12-21-19)23-10-14(2)7-15(3)11-23/h4-6,8-9,12,14-15H,7,10-11H2,1-3H3 |
InChI Key |
DLJHKUKZXUWCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12473595.png)


![N-(2-chlorobenzyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B12473610.png)
![2-bromo-N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12473614.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473615.png)

![4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12473623.png)


![2-[N-(4-Methylphenyl)benzenesulfonamido]-N-(3-nitrophenyl)acetamide](/img/structure/B12473636.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12473639.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide](/img/structure/B12473651.png)
